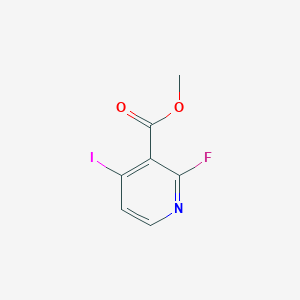

Methyl 2-fluoro-4-iodonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-4-iodopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FINO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKGCCUEERLGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660519 | |

| Record name | Methyl 2-fluoro-4-iodopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-84-2 | |

| Record name | Methyl 2-fluoro-4-iodopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-fluoro-4-iodopyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-fluoro-4-iodonicotinate (CAS: 884494-84-2)

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Methyl 2-fluoro-4-iodonicotinate is a trifunctionalized pyridine derivative that has emerged as a highly valuable building block for researchers in drug discovery and development. Its strategic arrangement of a fluorine atom, an iodine atom, and a methyl ester on a pyridine core provides a rich platform for molecular elaboration. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a target molecule—key considerations in optimizing pharmacokinetic and pharmacodynamic profiles.[1] The iodo group serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[2] The methyl ester provides a site for amide bond formation or further synthetic manipulation. This guide offers an in-depth look at the properties, synthesis, reactivity, and applications of this important pharmaceutical intermediate.

Core Properties and Characterization

A comprehensive understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 884494-84-2 | [1][3] |

| Molecular Formula | C₇H₅FINO₂ | [3] |

| Molecular Weight | 281.02 g/mol | [1][3] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 287 °C | [4] |

| Density | 1.913 g/cm³ | [4] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C in a dark place. | [4] |

Spectroscopic Data

-

¹H NMR (300 MHz, DMSO-d₆): δ 8.07 (dd, J = 5.3, 0.8 Hz, 1H), 7.98 (dd, J = 5.3, 1.1 Hz, 1H), 3.94 (s, 3H).[1][4] This data confirms the presence of the two pyridine protons and the methyl ester protons.

-

¹³C NMR: Signals for the pyridine ring carbons would appear in the aromatic region, with the carbon bearing the iodine showing a characteristically low-field shift. The carbonyl carbon of the ester would be expected around 160-170 ppm, and the methoxy carbon around 50-55 ppm.[5]

-

¹⁹F NMR: A single resonance is expected for the fluorine atom attached to the pyridine ring. The chemical shift would be in the characteristic range for aryl fluorides.[6][7]

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2-fluoro-4-iodonicotinic acid. A common and effective method involves the use of trimethylsilyldiazomethane, which provides a mild and high-yielding route to the methyl ester.[1][4]

Experimental Protocol: Esterification of 2-fluoro-4-iodonicotinic acid

Rationale: This protocol utilizes trimethylsilyldiazomethane for the esterification. This reagent is often preferred over more traditional acid-catalyzed esterification methods as it proceeds under neutral conditions and at room temperature, which is beneficial for substrates with sensitive functional groups. The reaction is generally clean and high-yielding.

Materials:

-

2-Fluoro-4-iodonicotinic acid (1 equivalent)

-

Diethyl ether (anhydrous)

-

Methanol (anhydrous)

-

Trimethylsilyldiazomethane (2.0 M in hexanes, ~1.2 equivalents)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-4-iodonicotinic acid (e.g., 5.13 g) in a mixture of anhydrous diethyl ether (25 mL) and anhydrous methanol (25 mL).[1][4]

-

Cool the solution in an ice bath.

-

Slowly add trimethylsilyldiazomethane solution (e.g., 32.9 g of a 10% solution in hexanes) dropwise to the stirred solution. Effervescence (nitrogen gas evolution) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench any excess trimethylsilyldiazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford this compound as a white to off-white solid (e.g., 5.3 g).[1][4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of a wide range of substituents at the 4-position of the pyridine ring. The 2-fluoro substituent, being a poor leaving group in such reactions, remains intact, preserving its beneficial electronic properties for the final molecule.

Palladium-Catalyzed Cross-Coupling Reactions

The iodo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the Pd(0) catalyst. This allows for a variety of transformations to be performed selectively at the C4 position.

This reaction is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or esters.

Proposed Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (2 equivalents).

-

Add a solvent system, for example, a mixture of dioxane and water (4:1).

-

Degas the mixture and heat under an inert atmosphere at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling, perform an aqueous workup and purify the product by column chromatography.

This reaction enables the introduction of alkyne moieties, which are valuable functionalities in medicinal chemistry.[8]

Proposed Protocol: Sonogashira Coupling

-

Combine this compound (1 equivalent), the terminal alkyne (1.5 equivalents), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 equivalents), and a copper(I) co-catalyst such as CuI (0.04 equivalents) in a suitable solvent (e.g., THF or DMF).

-

Add a base, typically an amine like triethylamine (Et₃N), which can also serve as a co-solvent.

-

Stir the reaction mixture at room temperature to 50 °C under an inert atmosphere until completion.

-

After completion, perform a standard workup and purify by chromatography.

This reaction is a cornerstone for the synthesis of arylamines, allowing for the formation of a carbon-nitrogen bond at the 4-position.[7][9]

Proposed Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a base such as Cs₂CO₃ (1.5 equivalents).

-

Add an anhydrous solvent like dioxane or toluene.

-

Heat the reaction mixture at 80-110 °C until the starting material is consumed.

-

After cooling, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.

Reactivity Pathway Diagram

Caption: Key cross-coupling reactions of this compound.

Safety Information

As with any chemical reagent, proper handling and safety precautions are essential.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a strategically designed and highly versatile building block for medicinal chemistry. Its three distinct functional groups offer orthogonal reactivity, enabling the selective and efficient synthesis of complex, highly functionalized pyridine derivatives. The presence of the fluorine atom provides a means to fine-tune the biological properties of the final compounds. This guide has provided a comprehensive overview of its properties, a reliable synthetic protocol, and an exploration of its key reactivity patterns, underscoring its importance for researchers and scientists in the pharmaceutical industry.

References

-

Chemsrc. (2024). This compound Price. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bridging Research and Industry: Applications of 4-(Trifluoromethyl)nicotinic Acid in Chemical Synthesis. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link]

-

National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

Sources

- 1. 2-FLUORO-4-IODONICOTINIC ACID METHYL ESTER | 884494-84-2 [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound Price at Chemsrc [chemsrc.com]

- 4. 2-FLUORO-4-IODONICOTINIC ACID METHYL ESTER CAS#: 884494-84-2 [chemicalbook.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

Introduction: The Analytical Imperative for a Key Synthetic Building Block

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-fluoro-4-iodonicotinate

This compound (CAS No. 884494-84-2) is a halogenated pyridine derivative that has emerged as a critical intermediate in contemporary medicinal chemistry and drug development.[1][2] Its unique substitution pattern—featuring a fluorine atom, an iodine atom, and a methyl ester on the pyridine core—makes it a versatile scaffold for introducing diverse functionalities through reactions like Suzuki coupling.[2] Given its role in the synthesis of complex, high-value molecules such as novel isoindoline derivatives and anti-HIV agents, unambiguous confirmation of its structure and purity is not merely a procedural step but a foundational requirement for successful downstream applications.[1][3]

This guide, prepared from the perspective of a senior application scientist, provides an in-depth analysis of the core spectroscopic techniques required to fully characterize this compound. We will move beyond a simple recitation of data, focusing instead on the causal relationships between the molecule's structure and its spectral output. This document is designed to serve as a practical reference for researchers, offering both validated data and the strategic logic behind the experimental choices, ensuring a self-validating system of analytical control.

Molecular Structure and Isotopic Considerations

The structural identity of a molecule is the sum of its parts. Before delving into the spectral data, it is crucial to visualize the arrangement of atoms and anticipate the key features each technique will highlight.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a compound with fluorine, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is not just beneficial but essential for complete characterization.

Proton (¹H) NMR Spectroscopy

¹H NMR provides the most direct information about the hydrogen framework of the molecule. The spectrum is deceptively simple, containing only three distinct signals, but their positions and splitting patterns are highly informative.

Table 1: ¹H NMR Spectroscopic Data (300 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Integration | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.06 | 1H | Doublet (d) | J = 5.4 Hz | H-6 |

| 7.97 | 1H | Doublet (d) | J = 5.1 Hz | H-5 |

| 3.93 | 3H | Singlet (s) | N/A | -OCH₃ |

Data sourced from patent literature.[3]

Expert Interpretation:

-

Aromatic Protons (H-5, H-6): The two doublets at 8.06 and 7.97 ppm are characteristic of protons on a pyridine ring.[3][4] Their downfield shift is a direct consequence of the deshielding effect of the aromatic system and the electron-withdrawing nature of the nitrogen, fluorine, and iodine substituents. The observed coupling constants of ~5 Hz are typical for ortho-coupling between protons on a pyridine ring. The signal at 8.06 ppm is assigned to H-6, which is adjacent to the electronegative nitrogen atom, causing it to be slightly more deshielded than H-5.

-

Methyl Ester Protons (-OCH₃): The sharp singlet at 3.93 ppm, integrating to three protons, is unequivocally assigned to the methyl group of the ester functionality.[3] Its singlet nature arises from the absence of any adjacent protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is common for compounds with moderate polarity.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer (e.g., a 300 or 400 MHz Bruker instrument).[2]

-

Acquisition Parameters:

-

Experiment: Standard proton acquisition (zg30).

-

Temperature: 298 K.

-

Number of Scans: 16 (adjust for concentration).

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time: ~4 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Carbon-13 (¹³C) NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Key Expected Feature |

| ~163 | C=O (Ester) | Singlet |

| ~160 | C-F | Large doublet due to ¹JCF coupling (~240 Hz) |

| ~152 | C-6 | Doublet due to ³JCF coupling (~5 Hz) |

| ~145 | C-5 | Doublet due to ⁴JCF coupling (~3 Hz) |

| ~125 | C-3 | Doublet due to ²JCF coupling (~20 Hz) |

| ~95 | C-I | Singlet (may be broadened) |

| ~53 | -OCH₃ | Singlet |

Expert Interpretation: The most telling feature in the ¹³C NMR spectrum will be the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom (C-2), which is expected to be in the range of 200-250 Hz. This large splitting is an unambiguous indicator of a direct C-F bond. Smaller couplings through two, three, and four bonds (²JCF, ³JCF, ⁴JCF) will also be observed on the other ring carbons, providing further structural confirmation. The carbon bearing the iodine (C-4) is expected to be significantly shielded (shifted upfield) due to the "heavy atom effect."

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Use the same NMR spectrometer.

-

Acquisition Parameters:

-

Experiment: Proton-decoupled ¹³C acquisition (zgpg30).

-

Number of Scans: 512 or more (¹³C is much less sensitive than ¹H).

-

Relaxation Delay (D1): 2 seconds.

-

-

Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

Fluorine-19 (¹⁹F) NMR Spectroscopy

For any fluorinated compound, ¹⁹F NMR is a mandatory, high-sensitivity technique. It provides direct evidence of the fluorine's presence and its electronic environment.

Expert Interpretation: A single signal would be expected in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift for a fluorine atom on an aromatic ring is typically in the range of -100 to -140 ppm (relative to CFCl₃). In a proton-coupled spectrum, this signal would appear as a doublet of doublets, split by the ortho proton (H-6, ³JHF) and the meta proton (H-5, ⁴JHF). The magnitude of these coupling constants provides definitive proof of the fluorine's position on the pyridine ring. The use of ¹⁹F NMR is a standard method for analyzing fluorinated pyridine derivatives.[7][8][9]

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: Use the same sample.

-

Instrumentation: Use an NMR spectrometer equipped with a broadband or fluorine-specific probe.

-

Acquisition Parameters:

-

Experiment: Standard proton-decoupled fluorine acquisition.

-

Number of Scans: 64.

-

Reference: An external standard like CFCl₃ (δ = 0 ppm) or an internal standard can be used.

-

Infrared (IR) Spectroscopy: Mapping the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| ~1730 - 1715 | C=O stretch | Ester Carbonyl |

| ~1600 - 1550 | C=C / C=N stretch | Aromatic Pyridine Ring |

| ~1300 - 1200 | C-O stretch | Ester |

| ~1250 - 1100 | C-F stretch | Aryl-Fluoride |

| ~600 - 500 | C-I stretch | Aryl-Iodide |

Expert Interpretation: The most prominent peak in the IR spectrum will be the strong absorption from the ester carbonyl (C=O) stretch, expected around 1720 cm⁻¹. This confirms the presence of the ester functionality. The spectrum will also feature a series of absorptions in the 1600-1550 cm⁻¹ region, corresponding to the aromatic ring stretches. Finally, the C-F and C-I stretching vibrations will appear in the fingerprint region of the spectrum. The C-F stretch is typically a strong, sharp band, providing clear evidence for this group.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Processing: The final spectrum is automatically generated as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern.

Data Interpretation:

-

Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed would be the protonated molecule [M+H]⁺ at m/z 282. This immediately confirms the molecular weight.

-

Fragmentation Analysis: Under higher energy conditions (e.g., Electron Impact, EI, or Collision-Induced Dissociation, CID), the molecule will break apart in a predictable manner. The ester group and the halogen atoms are the most likely points of initial fragmentation.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment | Loss from Molecular Ion |

| 281 | [M]⁺ | C₇H₅FINO₂⁺ |

| 250 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 222 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |

| 154 | [M - I]⁺ | Loss of an iodine radical |

| 127 | I⁺ | Iodine cation |

digraph "MS_Fragmentation_Pathway" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", color="#5F6368"];M [label="[M]⁺\nm/z = 281", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[M - OCH₃]⁺\nm/z = 250"]; F2 [label="[M - COOCH₃]⁺\nm/z = 222"]; F3 [label="[M - I]⁺\nm/z = 154"];

M -> F1 [label="- •OCH₃"]; M -> F2 [label="- •COOCH₃"]; M -> F3 [label="- •I"]; }

Caption: Predicted key fragmentation pathways for this compound.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Introduce the sample into an Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).[2]

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: ~3.5 kV.

-

Source Temperature: ~120 °C.

-

-

Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. If conducting MS/MS, select the parent ion (m/z 282) and apply collision energy to generate and analyze the daughter fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic application of NMR, IR, and MS. ¹H and ¹⁹F NMR confirm the substitution pattern on the pyridine ring, ¹³C NMR elucidates the carbon backbone and the direct C-F bond, IR spectroscopy verifies the presence of key functional groups, and mass spectrometry provides unequivocal proof of the molecular weight and structural integrity. By following the detailed protocols and understanding the interpretive logic outlined in this guide, researchers can confidently validate the identity and purity of this essential building block, ensuring the reliability and success of their synthetic endeavors.

References

- Google Patents. (n.d.). AU2018228541A1 - Novel isoindoline derivative, and pharmaceutical composition and application thereof.

- Google Patents. (n.d.). WO2008010964A1 - 1-hydroxy naphthyridine compounds as anti-hiv agents.

-

ACS Publications. (2022). 1-Hydroxy-1,8-napthyridinone (DHN) Analogs Potently Inhibit Monkeypox Virus Resolvase (Mpr). Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). WO2016100154A1 - Pyrrolidine orexin receptor antagonists.

-

ResearchGate. (1970). meta-Selective Fluorination of Pyridine Derivatives. Available at: [Link]

-

ResearchGate. (2015). (PDF) Spectrophotometric Determinationof 6-(Trifluoro methyl)- furo[2, 3-b]pyridine-2-carbohydrazide Derivatives using Iodine in Water. Available at: [Link]

-

ACS Publications. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. Available at: [Link]

-

American Chemical Society. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Available at: [Link]

-

RSC Publishing. (1998). Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Chemsrc. (2024). This compound Price. Available at: [Link]

Sources

- 1. WO2008010964A1 - 1-hydroxy naphthyridine compounds as anti-hiv agents - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. AU2018228541A1 - Novel isoindoline derivative, and pharmaceutical composition and application thereof - Google Patents [patents.google.com]

- 4. 2-FLUORO-4-IODONICOTINIC ACID METHYL ESTER | 884494-84-2 [chemicalbook.com]

- 5. This compound Price at Chemsrc [chemsrc.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Methyl 2-fluoro-4-iodonicotinate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The unique electronic properties of fluorine can enhance binding affinity, improve metabolic stability, and increase cell permeability. Within this context, fluorinated heterocyclic scaffolds, particularly substituted pyridines, have emerged as privileged structures in the design of targeted therapeutics. This guide provides a detailed technical overview of Methyl 2-fluoro-4-iodonicotinate, a versatile building block whose strategic substitution pattern makes it a valuable intermediate in the synthesis of complex pharmaceutical agents.

Core Compound Analysis: this compound

Chemical Structure and IUPAC Name

This compound is a halogenated pyridine derivative with the following structural and identifying information:

-

Synonyms: Methyl 2-fluoro-4-iodopyridine-3-carboxylate, 2-Fluoro-4-iodo-3-pyridinecarboxylic acid methyl ester

-

Molecular Weight: 281.02 g/mol

The structure features a pyridine ring substituted with a fluorine atom at the 2-position, an iodine atom at the 4-position, and a methyl ester at the 3-position. This specific arrangement of functional groups provides multiple reaction sites for synthetic elaboration, making it a highly valuable building block in multi-step syntheses.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's properties is essential for its effective use in synthesis. The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Value | Source(s) |

| Physical Form | White to off-white solid | [3] |

| Boiling Point | 287 °C | |

| Storage Conditions | 2-8 °C, under inert atmosphere, protected from light | [2][3] |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 3.94 (s, 3H), 7.98 (dd, J = 5.3, 1.1 Hz, 1H), 8.07 (dd, J = 5.3, 0.8 Hz, 1H) | [4] |

| ¹³C NMR (Predicted) | δ (ppm): 52.8 (OCH₃), 95.7 (C4), 112.4 (d, J=38 Hz, C3), 143.9 (d, J=7 Hz, C5), 150.8 (d, J=15 Hz, C6), 160.9 (d, J=240 Hz, C2), 163.2 (C=O) | |

| IR (KBr, cm⁻¹) | ~3000 (Ar C-H), ~1730 (C=O, ester), ~1600, 1450 (C=C, aromatic), ~1250 (C-O, ester), ~1100 (C-F) | |

| Mass Spectrum (EI) | m/z (relative intensity): 281 (M⁺), 250 ([M-OCH₃]⁺), 222 ([M-COOCH₃]⁺), 127 (I⁺) |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2-fluoro-4-iodonicotinate acid. The following protocol details a common and effective method.

Experimental Protocol: Esterification of 2-fluoro-4-iodonicotinate Acid

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoro-4-iodonicotinate acid (1.0 eq) in a mixture of anhydrous methanol (5 mL/mmol) and diethyl ether (5 mL/mmol).

-

Reagent Addition: To the stirred solution, slowly add a 10% hexane solution of (trimethylsilyl)diazomethane (TMS-diazomethane) (1.2 eq) at room temperature. The addition should be done dropwise to control the evolution of nitrogen gas.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

-

Purification: Purify the resulting residue by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Use of (Trimethylsilyl)diazomethane: TMS-diazomethane is a safer alternative to diazomethane for the esterification of carboxylic acids. It reacts smoothly at room temperature and the byproducts are volatile, simplifying the workup procedure.

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of TMS-diazomethane with atmospheric moisture, which would lead to the formation of byproducts and a decrease in yield.

-

Solvent System: The mixture of methanol and diethyl ether provides good solubility for the starting carboxylic acid and allows for a controlled reaction rate.

Application in Drug Development: The Synthesis of GSK2126458, a Potent PI3K/mTOR Inhibitor

The strategic placement of the fluoro, iodo, and methyl ester groups on the pyridine ring of this compound makes it a highly valuable precursor for the synthesis of complex drug molecules. A prime example of its application is in the synthesis of GSK2126458 (Omipalisib) , a potent and orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), which has been investigated in clinical trials for the treatment of cancer.[5][6][7]

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and is frequently dysregulated in various cancers.[5] Dual inhibition of PI3K and mTOR is a promising therapeutic strategy, and GSK2126458 has demonstrated significant in vivo activity in preclinical models.[5]

The Role of this compound in the Synthesis of GSK2126458

In the synthesis of GSK2126458, this compound serves as a key building block for the construction of the substituted pyridine core of the final molecule. The iodine atom at the 4-position is particularly important as it allows for the introduction of other functionalities through cross-coupling reactions, such as the Suzuki or Stille coupling. This enables the connection of the pyridine ring to other parts of the drug molecule. The fluorine atom at the 2-position can enhance the binding affinity of the final compound to its target enzymes and improve its metabolic stability.

Synthetic Workflow for a Key Intermediate of GSK2126458

The following diagram illustrates a plausible synthetic workflow for a key intermediate in the synthesis of GSK2126458, highlighting the central role of this compound.

Caption: Synthetic workflow for a key intermediate of GSK2126458.

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

This compound represents a prime example of a strategically designed building block that empowers medicinal chemists to construct complex and highly functionalized drug candidates. Its unique combination of reactive sites and the presence of a fluorine atom make it an invaluable tool for lead optimization and the development of next-generation targeted therapies. The successful application of this intermediate in the synthesis of potent kinase inhibitors like GSK2126458 underscores its importance and highlights the continuing impact of fluorine chemistry on the future of drug discovery.

References

- Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43.

-

NMR Chemical Shifts. [Link]

-

Synthesis of afatinib dimaleate. ResearchGate. [Link]

-

Interpretation of mass spectra. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3458.

-

Table of Characteristic IR Absorptions. [Link]

- Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. Journal of Medicinal Chemistry, 61(17), 7765–7782.

-

13C NMR spectroscopy • Chemical shift. [Link]

-

13C NMR Spectroscopy. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Afatinib. PubChem. [Link]

-

Fragmentation in Mass Spectrometry. YouTube. [Link]

-

Mass Spectrometry. Michigan State University. [Link]

-

Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

- Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43.

- Substituted 5-fluoro-1H-pyrazolopyridines and their use.

- Combinations of a muscarinic receptor antagonist and a beta-2 adrenoreceptor agonist.

- Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Molecular Cancer Therapeutics, 11(4), 873–887.

- Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073.

- Sodium (2R,5S,13aR)-7,9-dioxo-10-((2,4,6-trifluorobenzyl)carbamoyl).

- Targeting Cholesterol Biosynthesis with Statins Synergizes with AKT Inhibitors in Triple-Negative Breast Cancer. Cancer Research, 82(21), 4026–4041.

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

- Synthesis of pharmaceutically useful pyridine derivatives.

- Compositions of CXCR4 inhibitors and methods of preparation and use.

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Preclinical Pharmacology of AZD5363, an Orally Bioavailable Inhibitor of AKT: Pharmacodynamics, Antitumor Activity and Correlation of Monotherapy Activity with Genetic Background. Semantic Scholar. [Link]

- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1408642.

Sources

- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound | 884494-84-2 [sigmaaldrich.com]

- 4. Afatinib intermediate and synthetic method thereof (2017) | Zhang Guimin [scispace.com]

- 5. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

A Technical Guide to Methyl 2-fluoro-4-iodonicotinate: A Strategic Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity for its biological target.[1][2][3][4] Among the privileged heterocyclic structures, the pyridine ring is a recurring motif in a multitude of approved therapeutic agents. Consequently, fluorinated pyridines have emerged as highly sought-after building blocks in the synthesis of novel pharmaceuticals.

This guide provides an in-depth technical overview of Methyl 2-fluoro-4-iodonicotinate, a versatile synthetic intermediate designed for the efficient construction of complex molecular architectures. This molecule uniquely combines three key functional handles: a methyl ester, a fluorine atom at the 2-position, and an iodine atom at the 4-position of the pyridine ring. This strategic arrangement offers a sophisticated platform for sequential, regioselective functionalization, enabling the rapid exploration of chemical space in drug discovery programs, particularly in the domain of kinase inhibitors and other targeted therapies.

Core Compound Properties

This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below, providing essential data for reaction planning and compound characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅FINO₂ | [5] |

| Molecular Weight | 281.02 g/mol | [2][3] |

| CAS Number | 884494-84-2 | [5][6] |

| IUPAC Name | This compound | [6] |

| Physical Form | Solid | [6] |

| Boiling Point | 287 °C | |

| Density | 1.913 g/cm³ | |

| Flash Point | 127 °C |

The Rationale for Design: A Trifunctional Synthetic Intermediate

The synthetic utility of this compound stems from the differential reactivity of its functional groups. Understanding this hierarchy is key to leveraging its full potential in multi-step synthesis.

Caption: Logical relationship of functional groups and their synthetic utility.

-

The 4-Iodo Group: This is the most reactive site for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, allowing for selective oxidative addition to a palladium(0) catalyst under milder conditions.[5] This enables the facile introduction of a wide array of aryl, heteroaryl, vinyl, or alkynyl groups via reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings. Furthermore, it is an excellent handle for Buchwald-Hartwig amination to form C-N bonds.[2][3]

-

The 2-Fluoro Group: The electron-withdrawing nature of the fluorine atom influences the electronics of the pyridine ring and can serve several purposes in the final drug molecule. It can block a potential site of metabolism, thereby increasing the compound's half-life. It can also lower the pKa of the pyridine nitrogen, which can be crucial for tuning solubility and off-target activity. Moreover, the fluorine atom can engage in favorable interactions, such as hydrogen bonds or dipole interactions, within the target protein's binding site, enhancing potency.[1][3][4]

-

The 3-Methyl Ester: This group provides a convenient handle for further derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common functional group in many bioactive molecules.

Synthesis Protocol

The following is a representative, field-proven protocol for the synthesis of this compound from its corresponding carboxylic acid.

Reaction: Esterification of 2-Fluoro-4-iodonicotinic acid.

Caption: Experimental workflow for the synthesis of this compound.

Materials:

-

2-Fluoro-4-iodonicotinic acid

-

Ether (anhydrous)

-

Methanol (anhydrous)

-

(Trimethylsilyl)diazomethane (2.0 M solution in hexanes)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-Fluoro-4-iodonicotinic acid (1.0 eq) in a 1:1 mixture of anhydrous ether and anhydrous methanol.

-

Reagent Addition: While stirring the solution at room temperature under a nitrogen atmosphere, slowly add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes (1.2 eq) dropwise via syringe. Gas evolution (N₂) will be observed. Caution: Diazomethane and its derivatives are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.

-

Work-up: Once the reaction is complete, carefully quench any excess (trimethylsilyl)diazomethane by the dropwise addition of a few drops of acetic acid until gas evolution ceases. Concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purification: Purify the resulting residue by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.

Applications in Drug Discovery: A Gateway to Complex Scaffolds

The primary application of this compound is as a versatile intermediate in the synthesis of biologically active molecules. The iodo-substituent is perfectly positioned for elaboration via palladium-catalyzed cross-coupling reactions, which are foundational transformations in modern medicinal chemistry.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 4-position of the pyridine ring and various aryl or heteroaryl boronic acids or esters. This reaction is widely used to construct biaryl scaffolds, which are common in kinase inhibitors.

-

Causality: The C-I bond's high reactivity allows this coupling to proceed under conditions that often leave other functionalities, including C-Br or C-Cl bonds elsewhere in the molecule, untouched.[5] This regioselectivity is crucial for building complex molecules in a controlled manner.

Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the introduction of terminal alkynes at the 4-position. The resulting alkynyl-pyridines are valuable intermediates themselves or can be part of the final pharmacophore, offering rigid linkers in inhibitor design.

-

Causality: This reaction, co-catalyzed by palladium and copper, is highly efficient for aryl iodides and proceeds under mild conditions, which preserves the integrity of other functional groups in the molecule.[7][8]

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is one of the most important methods for constructing aryl-amine bonds. Using this compound, a wide variety of primary and secondary amines can be coupled at the 4-position, a key step in the synthesis of many targeted therapies.

-

Causality: The development of specialized phosphine ligands has made the Buchwald-Hartwig amination of heteroaryl halides a robust and general method.[2][3][9] The reaction demonstrates excellent functional group tolerance, making it suitable for late-stage diversification of drug candidates.

Conclusion

This compound is a high-value, strategically designed building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for a logical and hierarchical approach to the synthesis of complex, highly functionalized pyridine derivatives. The high reactivity of the 4-iodo position in cornerstone cross-coupling reactions, combined with the beneficial pharmacological properties imparted by the 2-fluoro substituent, makes this compound an essential tool for researchers aiming to develop the next generation of targeted therapeutics. The self-validating nature of its synthesis and the well-established protocols for its subsequent transformations ensure its reliability and utility in demanding drug discovery programs.

References

- BenchChem. (2025). Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine.

- The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). Google Search.

-

ResearchGate. (2025). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]

-

National Center for Biotechnology Information. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

-

MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

- Chemsrc. (2024).

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

Sources

- 1. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-fluoro-4-iodonicotinate

Prepared by: Gemini, Senior Application Scientist

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-fluoro-4-iodonicotinate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, reaction optimization, and the development of robust, reproducible synthetic routes. This guide provides an in-depth analysis of the solubility and stability characteristics of this compound. It outlines field-proven protocols for the systematic evaluation of these parameters, explains the causality behind experimental choices, and offers actionable insights for researchers in the pharmaceutical sciences. All methodologies are presented as self-validating systems, grounded in authoritative guidelines to ensure scientific integrity.

Introduction and Physicochemical Overview

This compound (CAS No: 884494-84-2) is a substituted pyridine derivative. Its structure, featuring an electron-withdrawing fluorine atom, a bulky iodine atom, and a methyl ester group, imparts a unique combination of reactivity and physical properties. These functional groups are critical for its role as a versatile intermediate in pharmaceutical synthesis[1][2]. However, they also dictate its behavior in various solvent systems and under chemical stress. An early and thorough characterization of its solubility and stability profile is a critical, non-negotiable step in the drug development pipeline. It informs everything from solvent selection for synthesis and purification to the design of stability-indicating analytical methods and the determination of appropriate storage conditions[3][4].

This guide will first present the known physicochemical properties and then delve into detailed experimental frameworks for determining its solubility and assessing its stability under forced degradation conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 884494-84-2 | [1] |

| Molecular Formula | C₇H₅FINO₂ | [1] |

| Molecular Weight | 281.03 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 287°C | [1] |

| Storage Temperature | 2–8°C, under inert gas (Nitrogen or Argon), keep in dark place | [1][3] |

Solubility Profile: A Foundation for Application

Solubility is a critical determinant of a compound's utility in both synthetic chemistry and formulation science. The "like dissolves like" principle provides a preliminary guide; however, the complex interplay of functional groups in this compound necessitates empirical determination.

Theoretical Considerations & Practical Observations

The pyridine ring provides a degree of polarity, while the methyl ester can participate in hydrogen bonding as an acceptor. The large, non-polar iodine atom and the overall molecular structure suggest that solubility will be favored in organic solvents over aqueous media. Synthesis procedures note its dissolution in mixtures of ether and methanol, indicating solubility in polar organic solvents[1][2]. However, precise quantitative data is often lacking in supplier documentation, making experimental determination essential.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility[5][6]. It is designed to ensure that a saturated solution is formed and that equilibrium is truly reached.

Causality in Protocol Design: This protocol is designed to be a self-validating system. The use of multiple time points (e.g., 24, 48, and 72 hours) serves to confirm that equilibrium has been reached; if the concentration values from the last two time points are in agreement, the system is considered stable[5]. The inclusion of a precise temperature control is critical, as solubility is highly temperature-dependent[7].

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound (estimated to be at least 5-fold the expected solubility) to several sealed, inert vials (e.g., glass HPLC vials)[5].

-

Solvent Addition: Add a precise volume of the desired test solvent (e.g., water, pH 7.4 phosphate buffer, methanol, acetonitrile, dichloromethane) to each vial.

-

Equilibration: Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to a standard temperature (e.g., 25°C or 37°C). Agitate the samples at a consistent speed (e.g., 100 rpm)[7].

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand for at least 1 hour to let undissolved solids settle.

-

Separation: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) to remove any remaining microparticulates. This step is critical to prevent artificially high results from suspended solids.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and analyze using a validated, stability-indicating HPLC-UV method (see Section 4). The concentration is determined against a standard calibration curve.

-

Confirmation: The solubility is reported as the mean concentration from the time points that have reached a plateau (e.g., the 48 and 72-hour results are within ±5% of each other).

Figure 1: Shake-Flask Solubility Workflow

Stability Profile: Predicting and Preventing Degradation

Understanding the chemical stability of this compound is crucial for defining storage conditions, identifying potential incompatibilities, and developing analytical methods capable of detecting degradation products[4]. Forced degradation (or stress testing) studies are the cornerstone of this evaluation[8][9].

Forced Degradation Studies: An Overview

Forced degradation involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation pathways and products[4][10]. The goal is to achieve a target degradation of 5-20% of the parent compound. Degradation beyond this level can lead to secondary and tertiary degradants, complicating pathway analysis[8].

Key Stress Conditions:

-

Acidic & Basic Hydrolysis: Evaluates susceptibility to pH-mediated degradation. The ester functional group is a likely point of hydrolysis.

-

Oxidation: Tests for sensitivity to oxidative stress.

-

Photostability: Assesses degradation upon exposure to light, as guided by ICH Q1B[11][12].

-

Thermal Stability: Evaluates the effect of heat.

Experimental Protocol: Forced Degradation Study

Causality in Protocol Design: This protocol includes a "time zero" and a "control" sample for each condition. The control (stored at ambient temperature in the dark) allows for differentiation between degradation caused by the stress condition versus the solvent/matrix itself. The time zero sample provides the initial, unstressed baseline. The selection of stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) are standard starting points in the industry, chosen to be sufficiently harsh to induce degradation without being unrealistic[8].

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Sample Preparation for Stressing:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration: 0.1 M HCl).

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration: 0.1 M NaOH).

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration: 3% H₂O₂).

-

Thermal (Solution): Use 2 mL of the stock solution.

-

Thermal (Solid): Place a small amount of the solid compound in a clear vial.

-

Photostability (Solution): Place 2 mL of the stock solution in a quartz cuvette or transparent vial. Prepare a "dark control" by wrapping an identical sample in aluminum foil.

-

Control: Prepare a sample by mixing 1 mL of stock solution with 1 mL of water.

-

-

Stressing Conditions:

-

Hydrolysis & Oxidation: Place vials in a water bath at 60°C. Withdraw aliquots at specific time points (e.g., 2, 8, 24 hours). Neutralize the acid/base samples with an equimolar amount of base/acid before analysis.

-

Thermal: Place solid and solution samples in an oven at a high temperature (e.g., 80°C).

-

Photostability: Expose the samples in a photostability chamber according to ICH Q1B guidelines, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter[11][13].

-

-

Analysis: Analyze all stressed samples, controls, and a "time zero" sample using a validated stability-indicating HPLC method.

-

Data Interpretation:

-

Calculate the percentage degradation of the parent compound.

-

Monitor for the formation of new peaks (degradants).

-

Perform a mass balance calculation (% Assay + % Total Impurities) to ensure all major degradants are accounted for. A good mass balance is typically >95%.

-

Figure 2: Forced Degradation Study Logic

Analytical Methodologies: The Key to Accurate Measurement

A robust, stability-indicating analytical method is a prerequisite for both solubility and stability studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and suitable technique[14][15].

Method Requirements:

-

Specificity: The method must be able to resolve the main peak (this compound) from all potential degradation products and impurities[4]. This is confirmed during the forced degradation study.

-

Linearity, Accuracy, and Precision: The method must be validated according to ICH Q2(R1) guidelines to ensure that it provides reliable quantitative data.

-

Detection: A photodiode array (PDA) detector is highly recommended as it can help in peak purity analysis and provide UV spectral information about unknown degradants.

A typical starting point for method development would be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or formate buffer).

Summary and Recommendations

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound.

Key Takeaways & Recommendations:

-

Solubility: Due to its structure, the compound is expected to have low aqueous solubility but good solubility in polar organic solvents. The shake-flask method is the definitive technique for quantitative determination . This data is essential for selecting appropriate solvents for synthesis, purification, and formulation.

-

Stability: The ester functionality is a potential liability for hydrolysis under both acidic and basic conditions. Forced degradation studies are mandatory to understand these liabilities . The results of these studies directly inform handling and storage protocols.

-

Storage: Based on preliminary data, this compound should be stored at 2–8°C under an inert atmosphere and protected from light to minimize potential thermal and photolytic degradation[3].

-

Analytical Control: A validated, stability-indicating HPLC method is not optional; it is the central tool that ensures the integrity of all solubility and stability data.

By implementing these systematic, field-proven methodologies, researchers can generate high-quality, reliable data, mitigating risks in the drug development process and ensuring the robust application of this valuable chemical intermediate.

References

-

International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-fluoronicotinate. PubChem. Retrieved from [Link]

-

Ravisankar, P., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

-

Shinde, N. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Retrieved from [Link]

-

Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methylisothiazolinone. PubChem. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Retrieved from [Link]

-

Pharma Pathway. (2024). Forced Degradation Studies in Pharmaceuticals: How to Perform. Retrieved from [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

Asian Journal of Research in Pharmaceutical Sciences. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Singh, R., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, methyl 2-furoate, CAS Registry Number 611-13-2. Food and Chemical Toxicology. Retrieved from [Link]

-

de Campos, V. E. B., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

- 1. 2-FLUORO-4-IODONICOTINIC ACID METHYL ESTER CAS#: 884494-84-2 [m.chemicalbook.com]

- 2. 2-FLUORO-4-IODONICOTINIC ACID METHYL ESTER | 884494-84-2 [chemicalbook.com]

- 3. This compound | 884494-84-2 [sigmaaldrich.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. scielo.br [scielo.br]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. ajpsonline.com [ajpsonline.com]

- 11. database.ich.org [database.ich.org]

- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ema.europa.eu [ema.europa.eu]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

A Comprehensive Technical Guide to the Safe Handling of Methyl 2-fluoro-4-iodonicotinate

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Methyl 2-fluoro-4-iodonicotinate (CAS No. 884494-84-2). As a substituted halopyridine, this compound is a valuable intermediate in pharmaceutical synthesis, but its chemical properties necessitate a thorough understanding and implementation of rigorous safety protocols.[1][2] This guide moves beyond mere procedural lists to explain the scientific rationale behind each safety recommendation, ensuring a culture of safety and experimental integrity.

Compound Identification and Physicochemical Properties

This compound is a halogenated pyridine derivative, appearing as a white to off-white solid at room temperature.[2] Understanding its physical properties is the first step in a comprehensive risk assessment, as they dictate appropriate storage conditions and potential exposure routes.

| Property | Value | Source |

| CAS Number | 884494-84-2 | [1] |

| Molecular Formula | C₇H₅FINO₂ | [1] |

| Molecular Weight | 281.02 g/mol | [1][3] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 287°C | [1][2] |

| Flash Point | 127°C | [1][2] |

| Density | 1.913 g/cm³ | [1][2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification, compiled from supplier safety data, indicates multiple health risks. It is crucial to consult the most comprehensive hazard information available, as classifications can vary slightly between suppliers. The following table represents a consolidated and conservative classification.

| GHS Pictogram | Signal Word | Hazard Class & Statement |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin.[1] | ||

| Skin Irritation (Category 2) - H315: Causes skin irritation.[1] | ||

| Eye Irritation (Category 2) - H319: Causes serious eye irritation.[1] | ||

| Acute Toxicity, Inhalation (Category 4) - H332: Harmful if inhaled.[1] | ||

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.[1] |

The presence of fluoro, iodo, and nicotinate ester functional groups on a pyridine ring contributes to its reactivity and toxicological profile. Pyridine and its derivatives are known to be readily absorbed through the skin and can cause systemic effects, while halogenated compounds can present unique metabolic and disposal challenges.[4][5][6]

Risk Assessment and Exposure Control

A proactive approach to safety involves minimizing exposure through a hierarchy of controls: engineering controls, administrative controls, and finally, personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Due to the compound's potential for respiratory irritation (H335) and its classification as harmful if inhaled (H332), all handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[4][7] The fume hood provides critical ventilation to capture and exhaust any dust or vapors, preventing inhalation exposure.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but serves as the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

| Body Part | PPE Specification | Rationale and Causality |

| Eyes/Face | Chemical splash goggles and a face shield (when splash potential is high). | Protects against accidental splashes that can cause serious eye irritation (H319). Standard safety glasses are insufficient.[8] |

| Hands | Butyl rubber or other appropriate chemical-resistant gloves. Double-gloving is recommended. | Protects against skin irritation (H315) and absorption (H312). Nitrile gloves may offer limited protection and are not recommended for extended contact or spill cleanup with pyridine-like substances.[9] Always check manufacturer compatibility charts. |

| Body | Flame-resistant lab coat, fully buttoned. | Provides a barrier against incidental skin contact and protects personal clothing. |

| Respiratory | Not required if work is performed in a certified fume hood. | A properly functioning fume hood provides adequate respiratory protection.[7] For emergency situations or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge would be necessary.[8] |

Standard Operating Procedures for Safe Handling

Adherence to a validated, step-by-step protocol is essential for minimizing risk.

Preparation and Weighing

-

Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow is functioning correctly.

-

Don PPE: Put on all required PPE as detailed in the table above.

-

Prepare the Work Surface: Cover the work surface within the fume hood with absorbent, disposable bench paper.

-

Equilibrate Compound: Allow the sealed container of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.

-

Weighing: Tare a suitable container on a balance located within the fume hood. Carefully transfer the required amount of the solid compound using a clean spatula, avoiding the generation of dust.

-

Seal and Store: Immediately and securely seal the main stock container. Wipe it down with a damp cloth to remove any residual powder before returning it to storage.

Storage Requirements

Proper storage is critical to maintaining the compound's integrity and preventing accidents.

-

Temperature: Store in a refrigerator at 2-8°C.[1]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[1]

-

Light: Keep in a dark place, as halogenated compounds can be light-sensitive.[10]

-

Location: Store in a designated, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9][11]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[10][12] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][12] |

Accidental Spill Response

The following workflow outlines the procedure for responding to a small laboratory spill. For large spills, evacuate the area and contact institutional emergency response personnel.

Caption: Workflow for responding to an accidental spill.

Waste Management and Disposal

Disposal of iodinated organic compounds requires careful consideration to minimize environmental impact.[13] Simply designating it as hazardous waste is the minimum requirement; however, a more responsible approach involves chemical neutralization where feasible.

Principle: Elemental iodine (I₂) is significantly more toxic to aquatic life than the iodide ion (I⁻).[14] While this compound contains covalently bonded iodine, waste streams containing residual reagent or byproducts can be treated to reduce the overall hazard. A common laboratory method is to reduce iodine species to iodide using a reducing agent like sodium thiosulfate.

Protocol for Treating Iodinated Waste Streams

-

Collect all waste containing this compound into a designated, labeled hazardous waste container.

-

Working in a fume hood, adjust the pH of the aqueous waste stream to be neutral or slightly basic.

-

Slowly add a 10% solution of sodium thiosulfate while stirring. Continue adding until any characteristic color from iodine species (if present) disappears.

-

The final, treated solution should be collected by a certified hazardous waste disposal service.[15] Never pour chemical waste down the drain.[14][15]

Conclusion

This compound is a potent chemical intermediate whose safe use is predicated on a comprehensive understanding of its hazards and the diligent application of control measures. By prioritizing engineering controls, utilizing appropriate PPE, adhering to strict handling protocols, and planning for emergencies and disposal, researchers can effectively manage the risks associated with this compound. This proactive and informed approach to safety is the cornerstone of responsible scientific practice.

References

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

-

Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

-

Thermo Fisher Scientific. Pyridine - SAFETY DATA SHEET. [Link]

-

Washington State University. Pyridine Hazard Assessment. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Iodine. [Link]

-

REG Marketing & Logistics Group, LLC. (2023, July 26). Safety Data Sheet. [Link]

-

Tietze, S. Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico. [Link]

-

Mitsui Plastics, Inc. Iodine Waste Recycling Program. [Link]

-